![molecular formula C26H34N4O2S2 B2945559 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide CAS No. 946317-06-2](/img/structure/B2945559.png)
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C26H34N4O2S2 and its molecular weight is 498.7. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Molecular Probes in Biological Studies
The compound "N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide" and its derivatives have significant applications in scientific research, particularly in the development of fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence due to an intramolecular charge transfer mechanism. This property is valuable for creating ultrasensitive fluorescent molecular probes to investigate various biological events and processes. The long emission wavelengths, high fluorescence quantum yields, and large Stokes shifts of these fluorophores make them ideal for detailed biological studies, enabling researchers to monitor and understand complex biological systems with high sensitivity and specificity (Diwu et al., 1997).
Heterocyclic Compound Synthesis
In another research application, this class of compounds is utilized in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The reaction of amines with specific sulfonamides can lead to the formation of various heterocyclic structures, offering a broad range of biological activities. This synthetic versatility is essential for developing new pharmaceuticals and exploring the biological roles of these complex molecules. The ability to synthesize these compounds efficiently opens up new avenues for drug discovery and development, particularly in the search for novel therapeutic agents (Rozentsveig et al., 2013).
Tautomeric Behavior and Molecular Conformation Studies
The tautomeric behavior and molecular conformation of sulfonamide derivatives, including those similar to the compound , are of significant interest in bioorganic and medicinal chemistry. Understanding the tautomeric forms and molecular conformations of these compounds is crucial as they directly impact their pharmaceutical and biological activities. Spectroscopic methods, including infrared and nuclear magnetic resonance, are employed to identify the tautomeric forms of these molecules, which is vital for designing drugs with optimal efficacy and reduced side effects (Erturk et al., 2016).
Metal Complexes and Antibacterial Agents
Sulfonamide-derived compounds, including those similar to "N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide," form the basis for synthesizing various metal complexes. These complexes have been studied for their potential antibacterial and antifungal activities. The ability of these compounds to form stable metal complexes adds another layer of functionality, making them useful in a range of applications, from medicinal chemistry to materials science. Their biological activity against various bacterial and fungal strains highlights their potential as therapeutic agents (Chohan & Shad, 2011).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2S2/c1-4-24-14-15-26(33-24)34(31,32)27-20-25(21-10-12-22(13-11-21)28(2)3)30-18-16-29(17-19-30)23-8-6-5-7-9-23/h5-15,25,27H,4,16-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUROSIYCHLPGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-5-ethylthiophene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.